(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride
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Overview
Description
(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzodioxine ring, a chlorophenyl group, and a hydroxyethylamino side chain.
Preparation Methods
The synthesis of (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride involves multiple steps, including the formation of the benzodioxine ring and the introduction of the chlorophenyl and hydroxyethylamino groups. The synthetic route typically starts with the preparation of the benzodioxine ring through a cyclization reaction, followed by the addition of the chlorophenyl group via a substitution reaction. The hydroxyethylamino group is then introduced through a series of reduction and substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include ketones, phenyl derivatives, and substituted amino compounds.
Scientific Research Applications
(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group may form hydrogen bonds with target molecules, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other benzodioxine derivatives and chlorophenyl-containing compounds. Compared to these compounds, (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
185035-23-8 |
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Molecular Formula |
C20H23Cl2NO5 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H22ClNO5.ClH/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25;/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25);1H/t12-,16+,19-;/m1./s1 |
InChI Key |
WYYDSQVPYKSNHF-VXTSHZJESA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)O[C@H](CO2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O.Cl |
Origin of Product |
United States |
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